cis-Vaccenoyl chloride
Overview
Description
cis-Vaccenoyl chloride: is a specialized chemical reagent primarily used in organic synthesis and biochemical research. It is a derivative of vaccenic acid, a naturally occurring trans-monounsaturated fatty acid, but in its cis form and further modified with a chloride group to increase its reactivity . The compound has the molecular formula C18H33ClO and a molecular weight of 300.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Vaccenoyl chloride can be synthesized through the chlorination of cis-vaccenic acid. The reaction typically involves the use of thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is typically conducted in a controlled environment to manage the exothermic nature of the chlorination reaction .
Chemical Reactions Analysis
Types of Reactions: cis-Vaccenoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cis-vaccenic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or chloroform.
Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
cis-Vaccenoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to introduce the cis-vaccenoyl functional group into other molecules, enabling the synthesis of complex lipid structures with specific geometric configurations.
Biochemical Research: It is used in the study of fatty acid metabolism and the role of monounsaturated fatty acids in biological systems.
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug development.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-vaccenoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biochemical systems, it can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
cis-Vaccenic acid: The parent compound of cis-vaccenoyl chloride, differing by the presence of a carboxylic acid group instead of a chloride group.
trans-Vaccenoyl chloride: The trans isomer of this compound, differing in the geometric configuration around the double bond.
cis-Palmitoleoyl chloride: Another monounsaturated fatty acid chloride with a similar structure but a shorter carbon chain.
Uniqueness: this compound is unique due to its specific cis configuration and the presence of a reactive chloride group. This combination allows for selective reactions and the synthesis of complex molecules with defined geometric configurations .
Properties
IUPAC Name |
(Z)-octadec-11-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXJEJFKYBBMZ-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95548-26-8 | |
Record name | cis-Vaccenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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